[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Overview
Description
This usually involves identifying the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound from its constituent elements or from other compounds.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, etc.Scientific Research Applications
Cyclization and Rearrangements
One area of scientific research involving this compound focuses on cyclization and rearrangements. A study by Ungur, Barba, Malinovskii, and Vlad (1988) explored the dehydration of a related compound, leading to the formation of hydrocarbons with new carbon skeletons, illustrating the complex chemical transformations this class of compounds can undergo (Ungur et al., 1988).
Diterpenoids from Taxus Cuspidata
Research by Shi, Oritani, Sugiyama, Murakami, and Horiguchi (1999) identified new bicyclic taxane diterpenes from the needles of Japanese yew, Taxus cuspidata. These compounds, including variants similar to the specified compound, show the diversity and potential utility of these diterpenoids (Shi et al., 1999).
Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates
Marchionni and Vogel (2001) developed a non-iterative method for the asymmetric synthesis of complex bicyclic and tricyclic polypropanoates, demonstrating advanced synthetic techniques that could be applicable to the synthesis of complex molecules like the specified compound (Marchionni & Vogel, 2001).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves speculating on possible future research directions, such as potential applications of the compound, areas of its chemistry that need further exploration, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a detailed analysis, you may need to consult scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information about many different compounds, including their properties, uses, safety information, and much more. If the compound is novel or not widely studied, experimental studies may be needed to gather this information. Please consult with a qualified professional or researcher for more specific information.
properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDZVYSKSQDUKG-IRKKXACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/CO)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Deacetyltaxuspine X |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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